(3-Methoxy-5-propoxyphenyl)boronic acid

Descripción general

Descripción

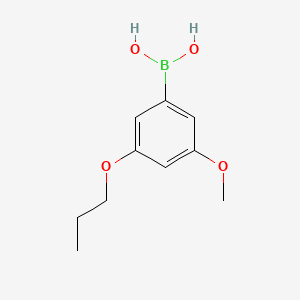

(3-Methoxy-5-propoxyphenyl)boronic acid is an organic compound with the molecular formula C10H15BO4. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl ring substituted with methoxy and propoxy groups.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

(3-Methoxy-5-propoxyphenyl)boronic acid can be synthesized through several methods. One common approach involves the reaction of 3-methoxy-5-propoxyphenyl magnesium bromide with trimethyl borate, followed by hydrolysis to yield the boronic acid . Another method includes the direct borylation of 3-methoxy-5-propoxyphenyl halides using a palladium catalyst in the presence of a boron reagent .

Industrial Production Methods

Industrial production of this compound typically involves large-scale borylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired product quality .

Análisis De Reacciones Químicas

Types of Reactions

(3-Methoxy-5-propoxyphenyl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation: The boronic acid can be oxidized to form phenols or other oxygenated derivatives.

Substitution: The methoxy and propoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

Substitution Reagents: Including halides and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions include biaryl compounds (from Suzuki-Miyaura coupling), phenols (from oxidation), and various substituted phenyl derivatives (from substitution reactions) .

Aplicaciones Científicas De Investigación

Organic Synthesis

(3-Methoxy-5-propoxyphenyl)boronic acid serves as a versatile building block in organic synthesis. It is utilized in various reactions, including:

- Suzuki Coupling Reactions : This compound can participate in cross-coupling reactions to form biaryl compounds, which are essential in pharmaceuticals and materials science.

- Formation of Boronates : It can be converted into boronate esters, which are crucial intermediates in the synthesis of complex organic molecules.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Reference |

|---|---|---|

| Suzuki Coupling | Forms biaryl compounds through coupling reactions | |

| Boronate Ester Formation | Produces boronate esters for further synthesis |

Sensing Applications

Boronic acids, including this compound, have gained attention for their ability to interact with diols and other Lewis bases, making them valuable in sensing applications. These interactions can be exploited for:

- Detection of Carbohydrates : The compound can be used to develop sensors that detect sugars through specific binding interactions.

- Environmental Monitoring : It is also applicable in the detection of fluoride ions and other analytes in environmental samples.

Table 2: Sensing Applications of Boronic Acids

| Application | Description | Reference |

|---|---|---|

| Carbohydrate Sensors | Utilizes specific interactions with sugars | |

| Ion Detection | Detects fluoride and cyanide ions |

Biomedical Applications

The biomedical relevance of this compound is expanding due to its potential therapeutic applications:

- Cancer Treatment : Boron-containing compounds are being investigated for use in boron neutron capture therapy (BNCT), which targets cancer cells selectively.

- Antimicrobial Agents : Some studies suggest that derivatives of boronic acids exhibit antimicrobial properties, making them candidates for new antibiotics.

Case Study: Boron Neutron Capture Therapy

Recent research has highlighted the effectiveness of boron compounds in BNCT, where they selectively accumulate in tumor cells. Upon exposure to thermal neutrons, these compounds release high-energy alpha particles that destroy cancer cells while sparing surrounding healthy tissue .

Future Directions and Research Opportunities

The ongoing research into this compound suggests several future directions:

- Smart Drug Delivery Systems : There is potential for developing drug delivery systems that utilize the unique properties of boron compounds to enhance therapeutic efficacy.

- Biomaterials Development : The incorporation of boronic acids into biomaterials may lead to innovations in tissue engineering and regenerative medicine.

Table 3: Future Research Opportunities

Mecanismo De Acción

The mechanism of action of (3-Methoxy-5-propoxyphenyl)boronic acid in chemical reactions involves the formation of boron-oxygen or boron-carbon bonds. In Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product . The methoxy and propoxy groups can influence the reactivity and selectivity of the compound in various reactions .

Comparación Con Compuestos Similares

Similar Compounds

Phenylboronic Acid: Lacks the methoxy and propoxy substituents, making it less sterically hindered and more reactive in certain reactions.

(3-Methoxyphenyl)boronic Acid: Similar structure but lacks the propoxy group, affecting its solubility and reactivity.

(3-Propoxyphenyl)boronic Acid: Lacks the methoxy group, influencing its electronic properties and reactivity.

Uniqueness

(3-Methoxy-5-propoxyphenyl)boronic acid is unique due to the presence of both methoxy and propoxy groups, which can modulate its reactivity and selectivity in chemical reactions.

Actividad Biológica

(3-Methoxy-5-propoxyphenyl)boronic acid is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on recent research findings.

- Molecular Formula : C10H15BO4

- Average Mass : 210.04 g/mol

- CAS Number : 1256355-14-2

The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it useful in various biochemical applications.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate phenolic precursors with boron reagents. The methods often leverage cross-coupling reactions, which are fundamental in constructing complex organic molecules. Recent advances in synthetic methodologies have improved yields and selectivity for boronic acids, facilitating their use in drug discovery .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity, particularly against various cancer cell lines. Its mechanism of action may involve the inhibition of tubulin polymerization, which is critical for cancer cell mitosis. Studies have shown that compounds with similar structures can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .

Enzyme Inhibition

Boronic acids are known to act as enzyme inhibitors, particularly against serine proteases and certain kinases. The this compound has been evaluated for its inhibitory effects on specific enzymes involved in cancer progression and inflammation. Preliminary data suggest that it may selectively inhibit certain pathways, although further studies are needed to elucidate its full range of biological targets .

Case Studies

- In Vitro Studies : A study demonstrated that this compound effectively inhibited the proliferation of human cancer cell lines at low micromolar concentrations, suggesting its potential as a lead compound for further development .

- Mechanistic Insights : Using proteomic approaches, researchers identified specific protein targets of this compound, revealing interactions that could lead to novel therapeutic strategies in oncology .

Comparative Biological Activity

To better understand the biological activity of this compound, a comparison with other boronic acids was conducted:

Propiedades

IUPAC Name |

(3-methoxy-5-propoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BO4/c1-3-4-15-10-6-8(11(12)13)5-9(7-10)14-2/h5-7,12-13H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANJXKRYTZHDYKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)OCCC)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90681721 | |

| Record name | (3-Methoxy-5-propoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256355-14-2 | |

| Record name | (3-Methoxy-5-propoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.